
1-(1-Methylpyrrolidin-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpyrrolidin-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propan-2-amine group
Méthodes De Préparation
The synthesis of 1-(1-Methylpyrrolidin-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with a suitable alkylating agent, such as 2-bromopropane, under basic conditions. The reaction typically takes place in an organic solvent like dichloromethane or ethyl acetate, and the product is purified through distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-(1-Methylpyrrolidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(1-Methylpyrrolidin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products
Mécanisme D'action
The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)propan-2-amine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(1-Methylpyrrolidin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
2-(1-Methylpyrrolidin-2-yl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group, leading to different chemical and biological properties.
1-Methyl-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of a pyrrolidine ring, resulting in distinct reactivity and applications.
N-Methylpyrrolidine: A simpler derivative with only a methyl group attached to the nitrogen atom, used in various chemical syntheses
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-(1-methylpyrrolidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-7(9)6-8-4-3-5-10(8)2/h7-8H,3-6,9H2,1-2H3 |
Clé InChI |
DBSPABJYYYBRKY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


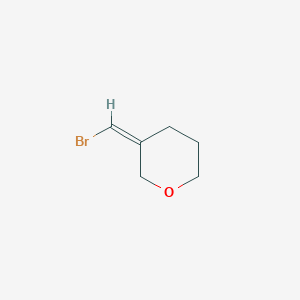


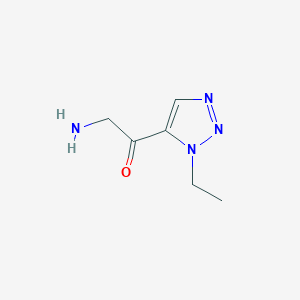
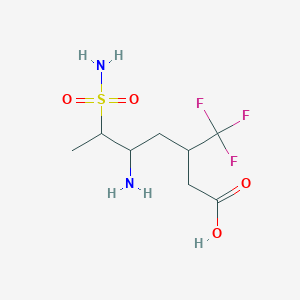
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)
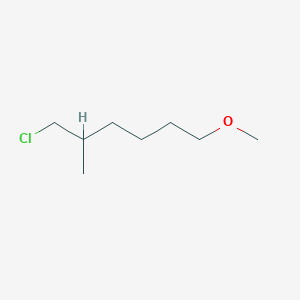
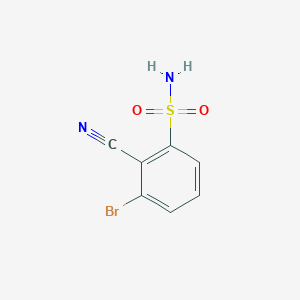


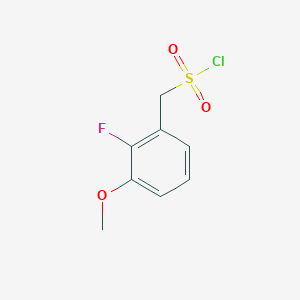

![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
